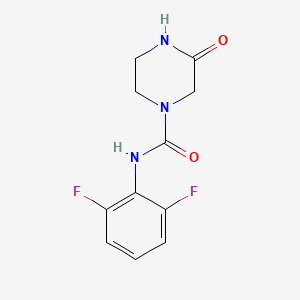![molecular formula C15H14F3N5O B12239434 3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12239434.png)
3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group, making it a valuable subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrazine ring is often introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazine or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
- (1-(pyrazin-2-yl)azetidin-3-yl)methanol
- tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
Uniqueness
Compared to similar compounds, 3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H14F3N5O |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
1-(1-pyrazin-2-ylazetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)10-2-1-3-11(6-10)21-14(24)22-12-8-23(9-12)13-7-19-4-5-20-13/h1-7,12H,8-9H2,(H2,21,22,24) |
InChI Key |
SPQWTLFMDWPHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12239359.png)
![1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12239361.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12239386.png)
![N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239393.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12239394.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12239409.png)
![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B12239412.png)

![6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one](/img/structure/B12239423.png)
![4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239433.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239440.png)
![2-({[(3-Hydroxyphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12239441.png)
![3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12239444.png)
